1-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-Methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound featuring multiple heterocyclic rings, including oxadiazole and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the oxadiazole ring followed by the introduction of the triazole and carboxamide functionalities. One common approach is the cyclization of hydrazine derivatives with carboxylic acids or their derivatives to form the oxadiazole ring, followed by subsequent reactions to introduce the triazole and carboxamide groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Types of Reactions:
Reduction: Reduction reactions can be used to modify the compound, potentially altering its chemical properties.
Substitution: Substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored, including potential antimicrobial and anticancer properties.
Medicine: Research has investigated its use in drug development, particularly for its potential therapeutic effects.
Industry: The compound's unique chemical properties make it useful in various industrial applications, such as in the production of advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
1,2,4-Oxadiazole derivatives
Triazole-based compounds
Carboxamide derivatives
Uniqueness: 1-Methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of heterocyclic rings and functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
This compound's multifaceted nature makes it a valuable subject of study across various scientific disciplines, offering potential advancements in both theoretical and applied research.
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Biological Activity
1-Methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound's structure consists of a triazole ring linked to an oxadiazole moiety, which is known for its biological activity. The molecular formula is C13H15N5O3, and it has a molecular weight of approximately 261.276 g/mol.
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer treatment. The compound has been evaluated against various cancer cell lines:
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MCF-7 (breast cancer) | 1.1 | Thymidylate synthase inhibition |
HCT-116 (colon cancer) | 2.6 | Thymidylate synthase inhibition |
HepG2 (liver cancer) | 1.4 | Thymidylate synthase inhibition |
These values indicate that the compound exhibits potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. In vitro studies revealed significant inhibition against:
Microorganism | Inhibition Zone (mm) |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 18 |
These findings suggest that the compound may serve as a potential antimicrobial agent .
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cell proliferation and microbial growth. Specifically:
- Thymidylate Synthase Inhibition : This enzyme is crucial for DNA synthesis; its inhibition leads to reduced proliferation in cancer cells.
- Antimicrobial Mechanism : The exact mechanism against bacteria involves disrupting cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival.
Case Studies
Several research initiatives have focused on the synthesis and evaluation of derivatives based on the oxadiazole and triazole frameworks:
- Study on Anticancer Activity :
- Study on Antimicrobial Properties :
Properties
IUPAC Name |
1-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c1-19-8-10(16-18-19)13(20)14-7-11-15-12(17-21-11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLGSQKPPJGJCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.